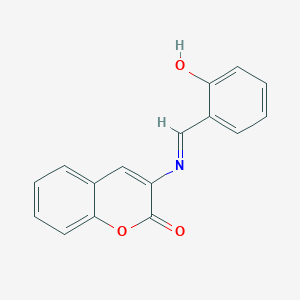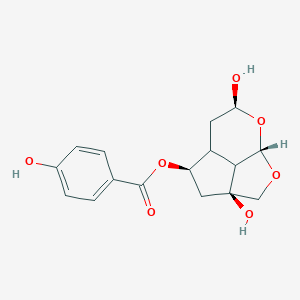
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the phenothiazine family, which is known for its diverse pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the levels of neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. This compound also interacts with various receptors in the brain, including the dopamine D2 receptor, serotonin 5-HT2A receptor, and alpha-adrenergic receptor.
Biochemical and Physiological Effects:
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone has been shown to possess significant biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can help alleviate symptoms of depression and anxiety. This compound also exhibits antipsychotic properties by blocking the dopamine D2 receptor in the brain. In addition, it has been found to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone in lab experiments is its diverse pharmacological properties. This compound can be used to study the effects of modulating neurotransmitter levels and receptor interactions in the brain. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are several future directions for research on 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone. One potential area of investigation is its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and memory in animal studies, which could have significant implications for the treatment of these disorders. Another potential area of research is the development of novel analogs of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone with improved pharmacological properties. These analogs could be used to study the effects of modulating neurotransmitter levels and receptor interactions in the brain. Overall, the potential therapeutic applications of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone make it an exciting area of research for the scientific community.
Synthesemethoden
The synthesis of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone involves the condensation reaction between 2-chloro-phenothiazine-10-carbaldehyde and 2-aminoazepane in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is purified by recrystallization to obtain a pure form of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone.
Wissenschaftliche Forschungsanwendungen
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone has been extensively studied for its potential therapeutic applications. It has been found to possess significant antipsychotic, antidepressant, and anxiolytic properties. This compound is also being investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone |
|---|---|
Molekularformel |
C20H21ClN2OS |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
2-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C20H21ClN2OS/c21-15-9-10-19-17(13-15)23(16-7-3-4-8-18(16)25-19)20(24)14-22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12,14H2 |
InChI-Schlüssel |
HIIMHGSUGVDCIA-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Kanonische SMILES |
C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223917.png)
![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)
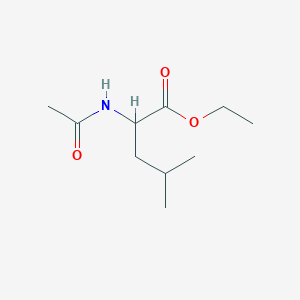

![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)
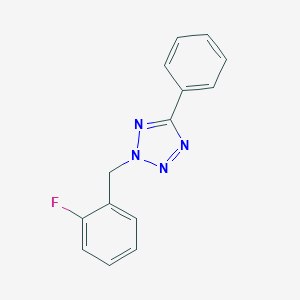
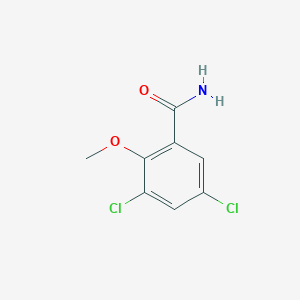
![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)
